molecular formula C9H15NO4 B15130268 (1S,3R,4S,6R)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid

(1S,3R,4S,6R)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid

Cat. No.: B15130268
M. Wt: 201.22 g/mol
InChI Key: VVNDXTWUBVAXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3R,4S,6R)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[13]dioxole-4-carb acid is a complex organic compound with a unique structure It is characterized by the presence of a tetrahydrocyclopenta[13]dioxole ring system, which is substituted with an amino group and a Boc (tert-butoxycarbonyl) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,4S,6R)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid typically involves multiple steps. One common route starts with the preparation of the tetrahydrocyclopenta[1.3]dioxole ring system, followed by the introduction of the amino group and the Boc protecting group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF). The final step usually includes the purification of the compound using techniques like column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4S,6R)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions might be facilitated by the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions often result in the formation of new carbon-nitrogen bonds, leading to a variety of substituted derivatives.

Scientific Research Applications

(1S,3R,4S,6R)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1S,3R,4S,6R)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid exerts its effects is often related to its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity. The presence of the Boc protecting group can influence the compound’s stability and reactivity, making it a useful tool in various synthetic and biological applications.

Comparison with Similar Compounds

Similar Compounds

    (1S,3R,4S,6R)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid: shares similarities with other Boc-protected amino compounds, such as N-Boc-aminocyclopentane carboxylic acid and N-Boc-aminocyclohexane carboxylic acid.

    Unique Features: The unique tetrahydrocyclopenta[1.3]dioxole ring system distinguishes it from other Boc-protected amino acids, providing distinct chemical and biological properties.

Highlighting Uniqueness

The presence of the tetrahydrocyclopenta[1.3]dioxole ring system in this compound offers unique steric and electronic characteristics that can influence its reactivity and interactions with other molecules. This makes it a valuable compound for the development of novel chemical entities and the exploration of new reaction pathways.

Properties

IUPAC Name

4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2)13-6-4(8(11)12)3-5(10)7(6)14-9/h4-7H,3,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNDXTWUBVAXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(CC(C2O1)N)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.